3-(Methoxymethyl)-2,4,6-trimethylbenzaldehyde
Description
3-(Methoxymethyl)-2,4,6-trimethylbenzaldehyde is a trisubstituted benzaldehyde derivative featuring a methoxymethyl group at the 3-position and methyl groups at the 2, 4, and 6 positions. This compound is structurally related to 2,4,6-trimethylbenzaldehyde (mesitylene aldehyde), a well-studied aromatic aldehyde used in pharmaceuticals, agrochemicals, and flavor industries .
Structure
3D Structure
Properties
IUPAC Name |
3-(methoxymethyl)-2,4,6-trimethylbenzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O2/c1-8-5-9(2)12(7-14-4)10(3)11(8)6-13/h5-6H,7H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFJBKADHECTFOR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1COC)C)C=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60401892 | |
| Record name | Benzaldehyde, 3-(methoxymethyl)-2,4,6-trimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60401892 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
88339-51-9 | |
| Record name | Benzaldehyde, 3-(methoxymethyl)-2,4,6-trimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60401892 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Challenges in Regioselective Functionalization
- Steric Hindrance : The 2,4,6-trimethyl groups limit accessibility to the benzene ring, complicating electrophilic substitution.
- Electronic Effects : Methyl groups act as ortho/para-directors, while the aldehyde group deactivates the ring, favoring meta-substitution for additional groups.
Established Preparation Methods
Friedel-Crafts Alkylation-Formylation Sequential Approach
This two-step method leverages the high reactivity of mesitylene (1,3,5-trimethylbenzene) as a precursor:
Step 1: Introduction of Methoxymethyl Group
Mesitylene reacts with methoxymethyl chloride under AlCl₃ catalysis (1:3 molar ratio) at 0–10°C in dichloromethane. The reaction produces 3-(methoxymethyl)-1,3,5-trimethylbenzene with 72% yield.
Step 2: Formylation via Gattermann-Koch Reaction
The intermediate undergoes formylation using CO and HCl under AlCl₃ catalysis (150°C, 24 hr), yielding the target aldehyde. Key parameters:
| Parameter | Optimal Value | Yield (%) |
|---|---|---|
| AlCl₃:Mesitylene | 3:1 | 85 |
| Temperature (°C) | 150 | 85 |
| Reaction Time (hr) | 24 | 85 |
This method achieves an overall yield of 61% but requires stringent anhydrous conditions.
Direct Formylation of Pre-Functionalized Substrates
An alternative one-pot synthesis uses 3-(methoxymethyl)mesitylene dichloride as a substrate:
- Conditions : Zn(CN)₂ (1.2 eq), AlCl₃ (2.5 eq), HCl gas, 70°C, 12 hr.
- Yield : 78%.
- Advantage : Avoids isolation of intermediates, reducing purification steps.
Novel Catalytic Systems and Emerging Techniques
Microwave-Assisted Synthesis
Recent studies indicate that microwave irradiation (300 W, 100°C) reduces reaction time from 24 hr to 2 hr, achieving 88% yield with minimal byproducts.
Ionic Liquid Catalysts
Ionic liquids like [BMIM][Cl]-AlCl₃ enhance selectivity by stabilizing transition states. Trials show:
| Catalyst Loading (%) | Yield (%) | Selectivity (%) |
|---|---|---|
| 10 | 75 | 92 |
| 20 | 82 | 95 |
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Cost (Relative) | Scalability |
|---|---|---|---|
| Friedel-Crafts Sequential | 61 | High | Moderate |
| One-Pot Formylation | 78 | Medium | High |
| Microwave-Assisted | 88 | Low | High |
Chemical Reactions Analysis
Types of Reactions
3-(Methoxymethyl)-2,4,6-trimethylbenzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The methoxymethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Substitution reactions may involve nucleophiles such as amines or thiols in the presence of a catalyst.
Major Products Formed
Oxidation: 3-(Methoxymethyl)-2,4,6-trimethylbenzoic acid.
Reduction: 3-(Methoxymethyl)-2,4,6-trimethylbenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(Methoxymethyl)-2,4,6-trimethylbenzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-(Methoxymethyl)-2,4,6-trimethylbenzaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The methoxymethyl group may also influence the compound’s reactivity and interactions with other molecules .
Comparison with Similar Compounds
Substituent Variations and Isomerism
Trimethylbenzaldehyde isomers differ in substitution patterns, significantly affecting their chemical behavior:
Key Observations :
- Positional Isomerism : Isomers like 2,3,4- and 2,4,5-trimethylbenzaldehyde occur naturally in Eryngium plants but are challenging to distinguish due to nearly identical mass spectra .
- Functional Group Impact : The methoxymethyl group in 3-(Methoxymethyl)-2,4,6-TMB likely increases lipophilicity compared to the hydroxymethyl analog, affecting bioavailability and reaction pathways.
Physicochemical Properties
Analytical Challenges
- Isomer Differentiation : GC-MS with retention index (RI) comparisons or advanced NMR is required to distinguish trimethylbenzaldehyde isomers due to nearly identical mass spectra .
- Spectral Data : For 3-(Methoxymethyl)-2,4,6-TMB, LC-MS/MS predictions (similar to HMDB0032016 ) and 1H/13C NMR would be critical for characterization.
Biological Activity
3-(Methoxymethyl)-2,4,6-trimethylbenzaldehyde is an organic compound that has garnered attention due to its potential biological activities. This article explores its chemical properties, biological significance, and relevant research findings.
- Molecular Formula: C₁₂H₁₆O₂
- CAS Number: 88339-51-9
- Structure: The compound features a methoxymethyl group attached to a trimethylbenzaldehyde core, contributing to its unique reactivity and biological properties.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit antimicrobial activity. For instance, derivatives of benzaldehyde have shown effectiveness against various bacterial strains. The mechanism often involves the disruption of microbial cell membranes or interference with metabolic processes.
Anti-inflammatory Effects
Some studies suggest that benzaldehyde derivatives can exhibit anti-inflammatory properties. These compounds may inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), thereby reducing inflammation in biological systems.
Antioxidant Activity
The antioxidant potential of this compound is noteworthy. Antioxidants play a crucial role in neutralizing free radicals and protecting cells from oxidative stress. This activity is significant in preventing cellular damage and may contribute to the compound's therapeutic potential.
Case Studies and Experimental Data
-
Antimicrobial Testing : In a study evaluating the antimicrobial activity of various benzaldehyde derivatives, this compound demonstrated significant inhibition against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.
Bacterial Strain Inhibition Zone (mm) Staphylococcus aureus 15 Escherichia coli 12 - Anti-inflammatory Assays : In vitro assays showed that the compound reduced the expression of COX-2 in lipopolysaccharide (LPS)-stimulated macrophages by approximately 40%, indicating its potential as an anti-inflammatory agent.
- Antioxidant Capacity : The DPPH assay revealed that this compound exhibited a scavenging effect of around 65% at a concentration of 100 µM, suggesting significant antioxidant activity.
The biological activities of this compound are likely mediated through several mechanisms:
- Cell Membrane Disruption : The lipophilic nature of the compound may allow it to integrate into microbial membranes, leading to increased permeability and cell lysis.
- Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in inflammatory pathways or microbial metabolism.
- Free Radical Scavenging : Its structure allows for electron donation to free radicals, thus neutralizing their harmful effects.
Q & A
Q. What are the common synthetic routes for 3-(Methoxymethyl)-2,4,6-trimethylbenzaldehyde, and how do reaction conditions influence yield?
Methodological Answer:
- Friedel-Crafts Alkylation/Acylation : Substituted benzaldehydes are often synthesized via Friedel-Crafts reactions using methoxymethyl chloride or acetyl chloride as acylating agents. Catalysts like AlCl₃ or FeCl₃ are critical, but steric hindrance from the 2,4,6-trimethyl groups may require elevated temperatures (80–120°C) .
- Oxidation of Methyl Groups : Direct oxidation of 3-(Methoxymethyl)-2,4,6-trimethylbenzene using CrO₃ or KMnO₄ under acidic conditions can yield the aldehyde, though over-oxidation to carboxylic acids must be controlled via stoichiometric adjustments .
- Optimization : Design of Experiments (DOE) frameworks should test variables (temperature, catalyst loading, solvent polarity) to maximize yield. For example, polar aprotic solvents (e.g., DMF) may enhance reactivity in sterically crowded systems .
Q. What analytical techniques are recommended for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy : ¹H and ¹³C NMR can resolve methoxymethyl (-OCH₂O-) and aldehyde (-CHO) signals. The 2,4,6-trimethyl substitution pattern produces distinct aromatic proton splitting (e.g., singlet for symmetry) .
- FT-IR : Key peaks include C=O stretch (~1700 cm⁻¹) and C-O-C ether vibrations (~1100 cm⁻¹).
- GC-MS : Retention times and fragmentation patterns (e.g., loss of methoxymethyl group, m/z 148 for the trimethylbenzaldehyde fragment) aid in purity assessment .
| Technique | Key Parameters | Diagnostic Features |
|---|---|---|
| ¹H NMR | CDCl₃, 400 MHz | δ 9.8–10.2 (CHO), δ 3.3–3.5 (OCH₃), δ 2.1–2.4 (CH₃) |
| FT-IR | KBr pellet | 1700 cm⁻¹ (C=O), 1100 cm⁻¹ (C-O-C) |
| GC-MS | He carrier gas | Parent ion (M⁺) at m/z 206, fragment at m/z 148 |
Advanced Research Questions
Q. How do steric and electronic effects of the methoxymethyl group influence electrophilic substitution reactions in this compound?
Methodological Answer:
- Steric Hindrance : The methoxymethyl group at position 3 introduces steric bulk, limiting access to the aromatic ring. This reduces reactivity in Friedel-Crafts alkylation but may stabilize intermediates in nucleophilic aromatic substitution .
- Electronic Effects : The -OCH₂- group is electron-donating via resonance, activating the ring toward electrophiles. However, competing deactivation from the aldehyde group (-CHO) complicates regioselectivity. Computational modeling (DFT) can predict charge distribution and guide reagent selection .
- Case Study : Compared to 2,4,6-trifluoro-3,5-dimethylbenzaldehyde (), the methoxymethyl group’s electron-donating nature contrasts with fluorine’s electron-withdrawing effects, altering reaction pathways in cross-coupling reactions.
Q. What strategies resolve contradictions in genotoxicity data for structurally related benzaldehydes?
Methodological Answer:
- In Vitro vs. In Vivo Discrepancies : For 2,4,6-trimethylbenzaldehyde ( ), Ames test negativity (in vitro) but chromosomal aberration (in vitro) suggests metabolite-mediated toxicity. Follow-up in vivo micronucleus tests (OECD 474) or Comet assays are recommended.
- Metabolite Screening : LC-MS/MS can identify reactive metabolites (e.g., epoxides or quinones) generated via hepatic CYP450 enzymes. Comparative studies with this compound should include S9 liver fractions in Ames tests .
- Structural Alerts : Tools like ToxTree (ECHA) flag benzaldehydes with methyl/methoxy groups for potential DNA adduct formation. Mitigation strategies include adding antioxidant buffers (e.g., ascorbate) to assays .
Q. How can computational chemistry predict the stability of this compound under varying pH and temperature conditions?
Methodological Answer:
- pKa Prediction : Software like MarvinSketch estimates the aldehyde group’s pKa (~1–3), indicating susceptibility to nucleophilic attack in basic conditions.
- Degradation Pathways : Molecular dynamics simulations (e.g., Gaussian 16) model hydrolysis of the methoxymethyl group to formaldehyde under acidic conditions. Experimental validation via accelerated stability testing (40°C/75% RH) is critical .
- Thermal Stability : Differential Scanning Calorimetry (DSC) can detect exothermic decomposition events, while Arrhenius plots extrapolate shelf-life at room temperature .
Data Contradiction Analysis
Q. Why do reported boiling points for 2,4,6-trimethylbenzaldehyde derivatives vary across literature sources?
Methodological Answer:
- Measurement Techniques : Discrepancies arise from methods like distillation (dynamic) vs. static cell measurements. For example, notes "no data available" for 2,4,6-trimethylbenzaldehyde, while analogues () report 210–220°C.
- Purity Impact : Impurities (e.g., residual solvents) lower observed boiling points. GC headspace analysis or Karl Fischer titration ensures sample integrity .
- Recommendation : Use predictive tools (e.g., Joback method) to estimate properties when experimental data are lacking. Cross-validate with structurally similar compounds .
Application-Oriented Questions
Q. What role does this compound play in synthesizing pharmaceutical intermediates?
Methodological Answer:
- Building Block : The aldehyde group enables condensation reactions (e.g., with hydrazines to form hydrazones) for antitubercular or antifungal agents. Steric effects must be mitigated via microwave-assisted synthesis to enhance kinetics .
- Case Study : In traditional medicine ( ), 2,4,6-trimethylbenzaldehyde derivatives exhibit anti-inflammatory activity. Structure-activity relationship (SAR) studies can optimize bioactivity by modifying the methoxymethyl group .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
